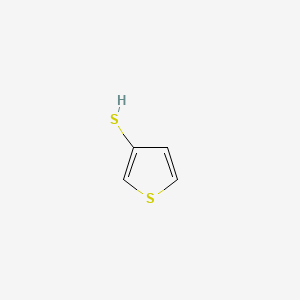

Thiophene-3-thiol

説明

Significance of Thiophene-3-thiol within Heterocyclic Chemistry Research

The importance of this compound in heterocyclic chemistry stems from its role as a foundational scaffold. Heterocyclic compounds, particularly those containing sulfur, are crucial in drug discovery and development. ajol.inforroij.com The thiophene (B33073) ring itself is a key component in numerous biologically active compounds and is often used as a bioisostere for a benzene (B151609) ring, sometimes maintaining or enhancing biological activity in pharmaceuticals. wikipedia.orgrroij.com

The specific placement of the thiol (-SH) group at the 3-position of the thiophene ring provides a reactive site for a variety of chemical transformations. ontosight.aiencyclopedia.pub This allows chemists to use this compound as a precursor for constructing more elaborate fused-ring systems, such as thienothiophenes. encyclopedia.pub These fused systems are of great interest due to their planar structures and extended π-conjugated systems, which are desirable properties for electronic materials. encyclopedia.pubmdpi.com The ability to serve as a key intermediate in the synthesis of coordination compounds and as a ligand in organometallic chemistry further broadens its utility. ontosight.ai The dual presence of the ring sulfur and the thiol group contributes to its electron-rich nature and its capacity to engage in diverse synthetic pathways, including nucleophilic substitution and cyclization reactions. encyclopedia.pubajol.info

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₄H₄S₂ | ontosight.ainih.gov |

| Molecular Weight | 116.2 g/mol | nih.gov |

| Boiling Point | 172.6°C at 760 mmHg | alfa-chemistry.com |

| Density | 1.269 g/cm³ | alfa-chemistry.com |

| SMILES | C1=CSC=C1S | nih.gov |

| InChI Key | VSGXHZUTTFLSBC-UHFFFAOYSA-N | nih.gov |

Overview of Key Research Trajectories for this compound and its Derivatives

Research involving this compound and its derivatives is highly interdisciplinary, spanning materials science, medicinal chemistry, and organic synthesis. researchgate.net Two major trajectories currently dominate the research landscape: the development of organic electronic materials and the synthesis of novel, biologically active compounds.

In Materials Science, the focus is on leveraging the electronic properties of the thiophene core. Thiophene-based compounds are integral to the field of organic electronics, where they are used as organic semiconductors. encyclopedia.pubresearchgate.net Derivatives of this compound are investigated for their potential in:

Organic Field-Effect Transistors (OFETs): The ability to synthesize rigid, planar molecules like thienothiophenes from this compound is a key area of research. encyclopedia.pubresearchgate.net These derivatives are explored as the active semiconducting layer in OFETs, which are essential components for developing flexible electronic circuits and sensors. acs.org

Organic Solar Cells: Thiophene derivatives are used as building blocks for creating light-harvesting dyes and small molecules for use in dye-sensitized solar cells (DSSC) and other photovoltaic devices. mdpi.comresearchgate.net

Other Optoelectronic Devices: The unique optical and electronic properties of thiophene-based materials make them suitable for applications in organic light-emitting diodes (OLEDs), biosensors, and chemosensors. researchgate.net

In Medicinal Chemistry, the thiophene scaffold is a common feature in many pharmacologically active molecules. derpharmachemica.comajol.info Research into derivatives of this compound is aimed at discovering new therapeutic agents. For example, studies have explored the synthesis of 1,2,4-triazole (B32235) derivatives incorporating a thiophen-3-ylmethyl moiety, which show potential as biologically active compounds. rjptonline.orgresearchgate.net The high reactivity of the thiol group allows for various modifications to create libraries of new compounds for biological screening. rjptonline.org Thiophene derivatives have been investigated for a wide range of biological activities, including anticancer and antimicrobial properties. ajol.infoontosight.ai

A significant research effort is also dedicated to developing new and efficient synthetic methods for creating thiophene derivatives. nih.govmdpi.comrsc.org This includes metal-catalyzed cycloisomerization approaches and cascade cyclizations to build complex heterocyclic systems from simpler precursors like this compound. encyclopedia.pubmdpi.com

Table 2: Key Research Applications of this compound Derivatives

| Research Area | Application | Specific Derivative Class | Reference |

|---|---|---|---|

| Materials Science | Organic Field-Effect Transistors (OFETs) | Thieno[3,2-b]thiophenes, Dithieno[3,2-b:2′,3′-d]thiophenes | mdpi.comresearchgate.netacs.org |

| Materials Science | Organic Solar Cells | Thieno[3,2-b]thiophene-based dyes | encyclopedia.pubmdpi.com |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Thiophene-based nanoparticles | researchgate.net |

| Medicinal Chemistry | Biologically Active Compounds | 5-(thiophen-3-ylmethyl)-4-R-1,2,4-triazole-3-thiols | rjptonline.orgresearchgate.net |

| Organic Synthesis | Precursor for Fused Heterocycles | Thieno[3,2-b]thiophenes | encyclopedia.pub |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

thiophene-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4S2/c5-4-1-2-6-3-4/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGXHZUTTFLSBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064799 | |

| Record name | 3-Thiophenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7774-73-4 | |

| Record name | 3-Thiophenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7774-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007774734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiophenethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Thiophenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-THIOPHENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PG6284B35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Derivatization of Thiophene 3 Thiol

Direct Synthetic Routes to Thiophene-3-thiol

The direct synthesis of this compound can be challenging due to the difficulty of direct substitution at the 3-position of the thiophene (B33073) ring. orgsyn.org However, several effective methods have been established, primarily involving the use of organometallic intermediates or the thiolation of pre-functionalized thiophene precursors.

Aryllithium-Sulfur Quenching Pathways

A prominent method for the synthesis of this compound involves the use of an aryllithium intermediate. This pathway typically starts with a 3-halogenated thiophene, such as 3-bromothiophene (B43185). orgsyn.orgencyclopedia.pub The halogenated precursor undergoes metalation, often with n-butyllithium, to form 3-thienyllithium. orgsyn.org This highly reactive organolithium species is then quenched with elemental sulfur to produce a lithium thiolate intermediate. Subsequent acidification of this intermediate yields the desired this compound. encyclopedia.pub This method has been reported to produce this compound in a 63% yield from 3-bromothiophene. orgsyn.org A similar strategy has been successfully applied to the synthesis of other aryl thiols, such as thiophenol from bromobenzene, with comparable yields. orgsyn.org

The choice of solvent and the workup procedure can significantly impact the yield of this reaction. For instance, using a tetrahydrofuran-pentane solvent system and omitting a potassium hydroxide (B78521) extraction step before acidification has been shown to lead to higher yields of the thiol. orgsyn.org

Thiolation of Halogenated Thiophene Precursors

The thiolation of halogenated thiophenes serves as a direct route to this compound and its derivatives. This approach leverages the reactivity of the carbon-halogen bond for the introduction of a thiol group. A common strategy involves the nucleophilic displacement of a halide from a 3-halothiophene using a sulfur nucleophile. orgsyn.org

One such method involves the reaction of a 3-halogenated thiophene with thiourea (B124793) in the presence of a nickel catalyst. google.com This reaction forms an isothiuronium (B1672626) salt, which can then be hydrolyzed under basic conditions to generate the corresponding thiolate salt. Acidification of this salt subsequently produces the aromatic thiol. google.com While effective, this method can require a significant catalyst-to-substrate ratio and the in-situ generation of the active catalyst. google.com

Another approach involves the reaction of 3-bromothiophene with a source of sulfur, such as elemental sulfur, following lithiation. encyclopedia.pub This method, as described in the aryllithium pathway, effectively introduces the thiol group at the 3-position of the thiophene ring.

Functionalization Strategies for this compound Derivatives

The thiol moiety of this compound is a versatile functional group that readily participates in a variety of chemical transformations. These reactions allow for the synthesis of a broad range of derivatives with tailored properties for applications in materials science and medicinal chemistry.

Alkylation and Arylation Reactions of the Thiol Moiety

The sulfur atom of this compound is nucleophilic and can be easily alkylated or arylated to form thioethers. These reactions typically proceed via an S-alkylation or S-arylation mechanism.

Alkylation: Alkylation of the thiol group can be achieved using various alkylating agents, such as alkyl halides. researchgate.net For instance, the reaction of 1,2,4-triazole-3-thiols with haloalkanoic acid esters chemoselectively affords the corresponding S-alkyl derivatives. researchgate.net

Arylation: Arylation of thiols can be accomplished through several methods, including transition metal-catalyzed cross-coupling reactions. thieme-connect.com For example, the copper-catalyzed S-arylation of thiols with aryl boronic acids provides an efficient route to aryl thioethers. organic-chemistry.org Nickel-catalyzed cross-coupling reactions of aryl halides with thiols have also been developed for the synthesis of aryl sulfides. organic-chemistry.orgacs.org

A one-pot synthesis of thienyl thioethers has been developed involving a triflic acid (TfOH)-promoted Friedel–Crafts-type cyclization, followed by a nucleophilic attack of an arenethiol and subsequent dehydration. thieme-connect.comthieme-connect.comresearchgate.net This method has been successfully used to synthesize various thienyl thioethers, including dithienyl thioethers from thiophene-2-thiol (B152015) and this compound. thieme-connect.com

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| (Phenylsulfanyl)acetic acid | 4-Methylbenzenethiol | 3-(4-Tolylsulfanyl)-1-benzothiophene | 63% | thieme-connect.com |

| (Phenylsulfanyl)acetic acid | Phenylthiol | Thioether 3b | 54% | thieme-connect.com |

| (Phenylsulfanyl)acetic acid | 4-Chlorobenzenethiol | Halogenated thioether 3e | 40% | thieme-connect.com |

| (Phenylsulfanyl)acetic acid | 4-Bromobenzenethiol | Halogenated thioether 3f | 43% | thieme-connect.com |

| (Phenylsulfanyl)acetic acid | Thiophene-2-thiol | Dithienyl thioether 3m | 31% | thieme-connect.com |

| (Phenylsulfanyl)acetic acid | This compound | Dithienyl thioether 3n | 53% | thieme-connect.com |

Synthesis of this compound-Containing Heterocycles (e.g., 1,2,4-Triazoles)

This compound and its derivatives are valuable precursors for the synthesis of more complex heterocyclic systems, such as 1,2,4-triazoles. These compounds are of significant interest due to their wide range of biological activities. pharmj.org.ua

The synthesis of thiophene-containing 1,2,4-triazoles often involves the cyclization of a thiophene-derived intermediate. pharmj.org.uamdpi.com A common synthetic route starts with a thiophene carbohydrazide, which is reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. mdpi.comresearchgate.net Subsequent cyclization of this intermediate, typically under basic conditions, yields the 1,2,4-triazole-3-thione. mdpi.comresearchgate.net The resulting triazole can be further functionalized, for example, through S-alkylation of the thione group. researchgate.netpharmj.org.uanih.gov

For instance, 5-thiophene-(3-ylmethyl)-4R-1,2,4-triazole-3-thiols have been synthesized and subsequently S-substituted to create a variety of new derivatives. pharmj.org.ua The alkylation of these triazole-thiols with agents like haloalkanoic acid esters has been shown to proceed chemoselectively to give S-alkyl derivatives. researchgate.net

| Starting Material | Reagents | Product | Reference |

| Thiophene-2-carbohydrazide | Haloaryl isothiocyanates, NaOH | 4-Haloaryl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | mdpi.com |

| 5-Thiophene-(3-ylmethyl)-4H-1,2,4-triazole-3-thiol | Halogen-containing compounds | S-substituted 5-thiophene-(3-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | pharmj.org.uanih.gov |

| Carboxylic acid hydrazides | Isothiocyanates | 1,2,4-Triazole-3-thiols | researchgate.net |

Formation of Thienyl Thioethers

The formation of thienyl thioethers is a key transformation of this compound. As mentioned previously, these compounds can be synthesized through various methods, including the direct arylation or alkylation of the thiol. thieme-connect.com

A notable one-pot procedure for synthesizing thienyl thioethers involves the TfOH-promoted cyclization of a precursor, followed by the nucleophilic attack of an arenethiol. thieme-connect.comthieme.demitsudo.net This method is advantageous as it avoids the use of transition-metal catalysts and harsh reaction conditions that are often required in traditional cross-coupling reactions. thieme-connect.comthieme.de This protocol has been successfully applied to the synthesis of a range of thienyl thioethers, including those with substituted benzothiophene (B83047) skeletons. thieme-connect.com

The reaction of 3-hexylthiophene (B156222) with TMPMgCl·LiCl followed by the addition of aryl halides in the presence of a nickel or palladium catalyst also affords regioselectively arylated thiophenes, which are a class of thienyl thioethers. clockss.org

Polymerization and Macromolecular Integration of this compound Moieties

The integration of this compound into macromolecular structures leverages its unique combination of a reactive thiol group and a conjugated thiophene ring. This dual functionality allows for its participation in various polymerization and polymer modification strategies, leading to materials with tailored electronic, optical, and physical properties.

Thiol-Ene "Click" Chemistry in Polymer Synthesis and Functionalization

Thiol-ene "click" chemistry has emerged as a powerful and efficient method for polymer synthesis and modification due to its high yields, tolerance to various functional groups, and often mild, metal-free reaction conditions. nih.govnih.gov This radical-mediated addition of a thiol to a carbon-carbon double bond (ene) proceeds rapidly, making it ideal for creating well-defined polymer architectures. nih.govmdpi.com The reaction can be initiated by light (photo-initiation) or heat, offering spatial and temporal control over the polymerization process. nih.govd-nb.info

The versatility of thiol-ene chemistry allows for the synthesis of diverse polymer types, including linear, hyperbranched, and cross-linked structures. magtech.com.cn For instance, the reaction of multifunctional thiols and enes can lead to the formation of highly cross-linked networks, while the sequential addition of thiols to alkynes (thiol-yne coupling) can produce hyperbranched polymers. d-nb.infothieme-connect.de

In the context of thiophene-containing polymers, thiol-ene chemistry is particularly valuable for post-polymerization modification. researchgate.netrsc.org Researchers have successfully grafted various thiol-containing molecules, including those with alkyl, polyethylene (B3416737) glycol (PEG), and ferrocene (B1249389) moieties, onto thiophene-based polymers that have been functionalized with alkene groups. researchgate.netrsc.org This approach allows for the tuning of polymer properties such as solubility, conductivity, and wettability without altering the polymer backbone. researchgate.netrsc.org For example, grafting alkyl groups onto an insoluble poly(3,4-propylenedioxythiophene) (PProDOT) derivative rendered it soluble. researchgate.netrsc.org

The table below summarizes key aspects of thiol-ene chemistry in polymer synthesis.

| Feature | Description | Reference(s) |

| Reaction Type | Radical-mediated addition of a thiol to an ene (C=C double bond). | nih.govmdpi.com |

| Key Advantages | High efficiency, high yield, no byproducts, tolerant to water and oxygen, metal-free. | nih.govnih.gov |

| Initiation Methods | Photo-initiation (UV light) or thermal initiation. | nih.govd-nb.info |

| Polymer Architectures | Linear, hyperbranched, cross-linked polymers, and dendrimers. | nih.govmagtech.com.cnthieme-connect.de |

| Applications | Polymer synthesis, surface modification, biofunctionalization. | nih.gov |

Post-Polymerization Modification of Thiophene-Based Polymers via Thiol Chemistry

Post-polymerization modification is a strategic approach to introduce new functionalities into existing polymers, thereby altering their properties without the need to synthesize new monomers from scratch. Thiol chemistry, particularly the thiol-ene reaction, provides a highly efficient route for such modifications on thiophene-based polymers. researchgate.netrsc.org

A common strategy involves preparing a thiophene-based polymer bearing reactive alkene side chains. These alkene groups serve as "handles" for the subsequent attachment of various thiol-containing molecules. nih.gov This method has been successfully applied to poly(3,4-propylenedioxythiophene) (PProDOT) derivatives. researchgate.netrsc.org By polymerizing a dialkene-functionalized ProDOT monomer, either chemically or electrochemically, a polymer film is created that can be readily modified. researchgate.netrsc.org The subsequent radical-based thiol-ene reaction with different thiols allows for the facile tuning of the polymer film's surface chemistry, affecting properties like conductivity, electroactivity, and contact angle. researchgate.netrsc.org

This technique has also been used to modify fluorescent conjugated polymers. acs.orgnsf.gov For example, a poly(fluorene-co-ethynyl) scaffold was modified via a thiol-ene click reaction to install sodium sulfate (B86663) terminated side-chains, rendering the polymer water-soluble and enabling its use as a fluorescent sensor for pyrophosphate in seawater. acs.orgnsf.gov

The table below details examples of post-polymerization modification of thiophene-based polymers.

| Precursor Polymer | Modifying Thiol | Resulting Functionality/Property | Reference(s) |

| Alkene-functionalized PProDOT | Alkyl thiols | Increased solubility. | researchgate.netrsc.org |

| Alkene-functionalized PProDOT | PEG thiols | Modified wettability. | researchgate.netrsc.org |

| Alkene-functionalized PProDOT | Ferrocene thiols | Tuned electroactivity. | researchgate.netrsc.org |

| Poly(fluorene-co-ethynyl) with alkene groups | Thiol with sodium sulfate terminus | Water solubility, fluorescent sensing. | acs.orgnsf.gov |

Synthesis of Thiophene-Thiol-Bridged Polymeric Systems

Thiophene-thiol-bridged polymeric systems represent a class of materials where thiophene units are linked together, often with other moieties, through thioether bridges. These bridges are typically formed through reactions involving thiol groups. The synthesis of such systems can be achieved through various polymerization techniques.

One approach involves the synthesis of monomers that already contain both thiophene and thiol functionalities, or their precursors. For example, a series of alkyl-substituted pyrrole, bithiophene, and terthiophene thiols have been synthesized. acs.org These molecules can form self-assembled monolayers on gold surfaces and can be polymerized either electrochemically or chemically. acs.org This polymerization can lead to connected structures where the thiophene units are bridged, creating a conjugated polymer network. acs.org

Another strategy utilizes cross-coupling reactions. For instance, palladium-catalyzed Sonogashira cross-coupling polymerization has been used to create copolymers incorporating substituted thieno[3,2-b]thiophenes (a fused thiophene system) as donor units and benzothiadiazole as acceptor units, linked by an acetylene (B1199291) π-bridge. researchgate.net While not a direct thiol-based polymerization, this highlights the construction of complex thiophene-based polymers.

Furthermore, dithieno[3,2-b:2′,3′-d]thiophene (DTT), another fused thiophene system, has been used as a building block for conjugated polymers. rsc.org For example, DTT-based copolymers have been synthesized for applications in organic field-effect transistors (OFETs) and all-polymer solar cells. rsc.org These syntheses often rely on methods like Suzuki-Miyaura polycondensation. rsc.org

The table below presents examples of thiophene-containing bridged and polymeric systems.

| Monomer/Building Block | Polymerization Method | Resulting Polymer System | Application | Reference(s) |

| Alkyl-substituted terthiophene thiols | Electrochemical/Chemical Polymerization | Thiophene-thiol-bridged network on gold. | Conductive films. | acs.org |

| Substituted thieno[3,2-b]thiophenes and benzothiadiazole | Sonogashira cross-coupling | Linear conjugated copolymers. | Organic field-effect transistors (OFETs). | researchgate.net |

| Dithieno[3,2-b:2′,3′-d]thiophene (DTT) and naphthalene (B1677914) diimide | Suzuki-Miyaura Polycondensation | D-A copolymers. | All-polymer solar cells. | rsc.org |

Mechanistic Insights into Thiophene 3 Thiol Reactivity

Reaction Mechanisms Involving the Thiol Group

The thiol group is the more reactive site of the molecule under many conditions, readily undergoing deprotonation to form a thiolate anion. This anion is a potent nucleophile, driving a variety of reactions.

Nucleophilic Addition Pathways

The deprotonated form of thiophene-3-thiol, the thiolate anion, is a strong nucleophile that can participate in various nucleophilic addition reactions. researchgate.netmdpi.com For instance, it can react with activated alkynes in a process known as the thiol-yne Michael addition. nih.gov This reaction is often catalyzed by a base to facilitate the formation of the highly reactive thiolate anion. nih.gov The high nucleophilicity of the thiolate ensures that these reactions can proceed to quantitative conversions under ambient conditions. nih.gov

This compound can also undergo nucleophilic substitution reactions. For example, the thiolate can displace a halogen in molecules like 2,2-diethoxyethylbromide, a key step in the synthesis of thienothiophenes. encyclopedia.pub Similarly, it can react with alkyl halides to form thioethers. smolecule.comlibretexts.org These reactions typically proceed via an S_N2 mechanism. libretexts.org

Oxidation Processes and Disulfide Formation

The thiol group of this compound is susceptible to oxidation, most commonly leading to the formation of a disulfide bond (S-S). smolecule.comlibretexts.orgwikipedia.org This process, known as oxidative coupling, can be initiated by various oxidizing agents, including halogens like bromine and iodine, or even molecular oxygen, sometimes in the presence of a catalyst. libretexts.orgwikipedia.org The reaction is thermodynamically favorable due to the relative weakness of the S-H bond compared to the O-H bond, and the strength of the resulting S-S bond. libretexts.org

The mechanism of disulfide formation can proceed through different pathways. One common mechanism is a thiol-disulfide exchange, where a thiolate anion attacks a disulfide bond. researchgate.netwikipedia.org This is a type of nucleophilic substitution reaction where the thiolate displaces one of the sulfur atoms in the disulfide. researchgate.net Another pathway involves the one-electron oxidation of the thiol to form a thiyl radical, with two of these radicals then combining to form the disulfide. nih.gov

Under stronger oxidizing conditions, using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA), the thiol group can be further oxidized to form sulfinic acids (RSO₂H) and sulfonic acids (RSO₃H). vulcanchem.com

Radical Reactions in Thiol-Ene Systems

The thiol group of this compound can participate in radical-mediated reactions, most notably the thiol-ene reaction. mdpi.comwikipedia.org This reaction involves the addition of a thiol across a carbon-carbon double bond (an ene) and can be initiated by heat, light, or a radical initiator. mdpi.comwikipedia.org

The mechanism begins with the formation of a thiyl radical (RS•) from the thiol. wikipedia.orgdiva-portal.org This radical then adds to the alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. wikipedia.org This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, regenerating a thiyl radical and continuing the chain reaction. wikipedia.org Thiol-ene reactions are considered a form of "click chemistry" due to their high efficiency, stereoselectivity, and rapid reaction rates. mdpi.comwikipedia.org

Thiyl radicals derived from thiophenethiols have been shown to be versatile intermediates in organic synthesis. rsc.org They can participate in acyl-thiol-ene reactions, where a thioacid radical adds to an alkene, leading to the formation of thioesters. rsc.org

Aromatic Reactivity of the Thiophene (B33073) Ring in this compound

The thiophene ring in this compound is an aromatic system, which influences its reactivity. wikipedia.org While the thiol group often dominates the chemistry, the ring itself can undergo characteristic aromatic reactions.

Electrophilic and Nucleophilic Substitution Patterns

The thiophene ring is generally more reactive towards electrophilic substitution than benzene (B151609). chemicalbook.commsu.edu The sulfur atom's lone pair of electrons contributes to the aromatic π-system, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. nih.gov Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, typically occur at the 2- and 5-positions of the thiophene ring, which are the most electron-rich. chemicalbook.com

While less common, nucleophilic aromatic substitution (S_NAr) can also occur on the thiophene ring, particularly when it is activated by electron-withdrawing groups. mdpi.com For example, a nitro group at the 3-position of a thiophene ring can be displaced by a thiolate nucleophile. mdpi.com The synthesis of various 3,4-bis(alkylthio)thiophenes has been achieved through the acid-catalyzed nucleophilic substitution of a methoxy (B1213986) group on the thiophene ring with a thiol. tandfonline.com

Oxidation Mechanisms of the Thiophene Core

The sulfur atom in the thiophene ring is relatively resistant to oxidation due to the aromaticity of the ring system. wikipedia.org However, under certain conditions, the thiophene core can be oxidized. Oxidation can lead to the formation of a thiophene S-oxide, which is a reactive intermediate. wikipedia.orgfemaflavor.org This S-oxide can then undergo further reactions, such as dimerization via a Diels-Alder reaction or reaction with nucleophiles. nih.gov

Tautomerism and Equilibrium Studies of Thiophenethiols

Thiophenethiols, like other heterocyclic compounds containing a thiol group adjacent to the ring, can exist in two tautomeric forms: the thiol form and the thione form. This phenomenon, known as thiol-thione tautomerism, involves the migration of a proton between the sulfur atom and a carbon atom of the thiophene ring. The equilibrium between these tautomers is influenced by various factors, including the substitution pattern on the thiophene ring, the solvent, and the physical state (gas, liquid, or solid). amazonaws.com

For this compound, the two primary tautomers are this compound and 3H-thiophene-2-thione. Theoretical studies employing quantum chemical calculations, such as Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities and energetic barriers of these tautomeric forms.

Detailed Research Findings:

Research on substituted 2-thiophenethiols has provided valuable insights into the factors governing tautomeric equilibrium. researchgate.netscribd.com Experimental results combined with quantum chemical calculations have helped in understanding the potential mechanisms of these transformations. researchgate.net For instance, studies on 2-thiophenethiol and its tautomers, 5H-thiophene-2-thione and 3H-thiophene-2-thione, have shown that while the thiol form is generally more stable, the presence of thione tautomers can be significant in solution. researchgate.netacs.orgacs.org

In the case of 3-thiophenethiol derivatives, studies on compounds like 2,5-dimethyl-3-mercaptothiophene have indicated that the thiol form is the predominant species in both the liquid phase and in solution, as determined by IR and NMR spectroscopy. scispace.com This preference for the thiol form is a key aspect of their chemistry.

Computational studies have provided quantitative data on the relative energies of the tautomers. For the related thiophene-2-thiol (B152015) system, DFT calculations have shown the relative energies of the tautomers. acs.orgacs.org Although specific data for this compound is less commonly published, the principles from these studies are applicable. The relative stability is a crucial factor in determining the reactivity and potential reaction pathways of the molecule.

The interconversion between tautomers involves a transition state with a significant energy barrier. For the tautomerization of thiophene-2-thiol to 3H-thiophene-2-thione, a substantial barrier energy has been calculated, suggesting that the process is slow under normal conditions. acs.org A similar high-energy barrier is expected for the tautomerization of this compound.

The solvent can play a crucial role in the tautomeric equilibrium. researchgate.net Polar solvents can stabilize the more polar tautomer through hydrogen bonding and other intermolecular interactions. However, for many thiophenethiols, the thiol form remains dominant even in different solvents. scispace.com

Below is an interactive data table summarizing the typical findings from computational studies on thiophenethiol tautomerism, based on analogous systems.

| Tautomer | Relative Energy (kJ/mol) | Comments |

| This compound | 0 (Reference) | Generally the most stable tautomer. |

| 3H-Thiophene-2-thione | > 0 | Less stable than the thiol form; specific energy difference varies. |

| Transition State | High | Significant energy barrier for interconversion between the two tautomers. |

Note: The relative energy values are illustrative and based on general findings for thiophenethiols. Specific computational results for this compound may vary.

Advanced Spectroscopic and Analytical Characterization of Thiophene 3 Thiol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including thiophene-3-thiol and its derivatives. core.ac.ukox.ac.uk By analyzing the chemical shifts (δ), coupling constants (J), and signal integrals, detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) can be obtained. ox.ac.uk

In the ¹H NMR spectrum of thiophene (B33073) derivatives, aromatic protons typically resonate in the range of 6.5–7.3 ppm. For instance, in 2,5-dimethylthis compound, the aromatic proton signal appears in this region, while the methyl protons show a signal around 2.3 ppm. vulcanchem.com For more complex structures, such as 4-arylidenamino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiols, the aromatic protons of the thiophene ring and other aromatic moieties appear as multiplets in the range of 6.95–8.20 ppm, while the thiol proton (SH) gives a characteristic singlet at around 13.98 ppm. tandfonline.comtandfonline.com

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. For thiophene compounds, the carbon atoms of the thiophene ring typically appear in a distinct region of the spectrum. mdpi.com For example, in N-unsubstituted 2- and 3-thiophenimines, the iminic carbon (C=N) shows chemical shifts between 162.0 and 164.7 ppm. rsc.org In substituted thiophenes, the chemical shifts are influenced by the nature and position of the substituents. For example, in 4-methyl-substituted thiazole-2-thiones, which share structural similarities with thiophenes, the C-4 methyl substitution leads to a significant downfield shift of the C-4 signal (+7.5 ppm) and a smaller upfield shift of the C-5 signal (-5.0 ppm). cdnsciencepub.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivities between protons and carbons, which is crucial for the complete structural assignment of complex thiophene derivatives. core.ac.uk

¹H NMR Data for Selected this compound Derivatives

| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 2,5-dimethylthis compound | Aromatic H | 6.5-7.3 | - | vulcanchem.com |

| Methyl H | ~2.3 | - | vulcanchem.com | |

| 4-[(3,4-dichlorobenzylidene)amino]-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol | CH₂ | 4.40 | s | tandfonline.comtandfonline.com |

| Aromatic H | 6.95–8.20 | m | tandfonline.comtandfonline.com | |

| N=CH | 10.20 | s | tandfonline.comtandfonline.com | |

| SH | 13.98 | s | tandfonline.comtandfonline.com | |

| (E)-3-thiophenemethanimine | NH | 9.69 | d | rsc.org |

| CH | 8.56 | d | rsc.org | |

| (Z)-3-thiophenemethanimine | NH | 9.61 | d | rsc.org |

| CH | 8.22 | d | rsc.org |

¹³C NMR Data for Selected Thiophene Derivatives

| Compound | Carbon | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Thiophenes (general) | Thiophene C | -200 to -113 | mdpi.com |

| (E)-3-thiophenemethanimine | C=N | 164.7 | rsc.org |

| (Z)-3-thiophenemethanimine | C=N | 163.3 | rsc.org |

| 4-methylthiazole-2-thione | C-2 | 188.4 | cdnsciencepub.com |

| N-methyl-4-methylthiazole-2-thione | C-2 | 187.1 | cdnsciencepub.com |

Vibrational Spectroscopy (IR and Raman) for Molecular and Polymeric Structures

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of this compound and its related compounds. acs.orgstellarnet.us These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. acs.org

In the IR spectrum of thiophene derivatives, characteristic absorption bands can be assigned to specific functional groups. For instance, the S-H stretching vibration in thiols typically appears around 2550 cm⁻¹. vulcanchem.com The C-S stretching modes within the thiophene ring are generally observed between 687 and 852 cm⁻¹. iosrjournals.org Aromatic C-H stretching vibrations are found near 3100 cm⁻¹. vulcanchem.com For more complex thiophene derivatives, such as 4-arylidenamino-4H-1,2,4-triazole-3-thiols, additional bands are observed, including N-H stretching (around 3349 cm⁻¹), C=N stretching (around 1625 cm⁻¹), and bands associated with the triazole and thiophene rings. tandfonline.comtandfonline.com

Raman spectroscopy is a complementary technique to IR spectroscopy. stellarnet.us While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy detects changes in the polarizability of the molecule. stellarnet.us This often makes Raman spectroscopy particularly useful for studying symmetric vibrations and the carbon backbone of polymers. For example, in the Raman spectrum of thiophene-functionalized single-walled carbon nanotubes (SWNTs), the disorder-induced D-band appears around 1290-1300 cm⁻¹, while the tangential G-band, related to the graphitic structure, is observed between 1500 and 1600 cm⁻¹. libretexts.org The relative intensity of these bands can provide information about the degree of functionalization. libretexts.org

Characteristic Vibrational Frequencies for Thiophene Derivatives

| Functional Group/Vibration | Wavenumber (cm⁻¹) | Technique | Compound Context | Reference |

|---|---|---|---|---|

| S-H stretch | 2550 | IR | 2,5-dimethylthis compound | vulcanchem.com |

| Aromatic C-H stretch | 3100 | IR | 2,5-dimethylthis compound | vulcanchem.com |

| C-S stretch (thiophene ring) | 687-852 | IR/Raman | 2-Thiophene carboxylic acid | iosrjournals.org |

| C-H in-plane bending | 1000-1300 | IR/Raman | 2-Thiophene carboxylic acid | iosrjournals.org |

| C-H out-of-plane bending | 750-1000 | IR/Raman | 2-Thiophene carboxylic acid | iosrjournals.org |

| C=C stretching (thiophene ring) | 1347-1532 | IR/Raman | 2-Thiophene carboxylic acid | iosrjournals.org |

| N-H stretch | ~3349 | IR | 4-arylidenamino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol | tandfonline.comtandfonline.com |

| C=N stretch | ~1625 | IR | 4-arylidenamino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol | tandfonline.comtandfonline.com |

| D-band (disorder) | 1290-1300 | Raman | Thiophene-SWNT | libretexts.org |

| G-band (tangential) | 1500-1600 | Raman | Thiophene-SWNT | libretexts.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface Adsorption and Elemental Speciation

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on a material's surface. It is particularly valuable for studying the adsorption of this compound and its derivatives on various substrates, such as gold surfaces.

When thiophene and its derivatives are adsorbed on a gold surface, the S 2p core level spectrum in XPS is of particular interest. The binding energy of the S 2p electrons can distinguish between different sulfur species. For instance, in the case of thiophene adsorption on Au(111), a peak at a binding energy of around 164 eV is attributed to the sulfur in the thiophene ring. beilstein-journals.org However, upon strong interaction with the gold surface, S-C bond scission can occur, leading to the formation of a thiolate species (Au-S-), which is characterized by a lower binding energy peak around 162 eV. beilstein-journals.orgresearchgate.net In some cases, a peak around 161 eV may indicate the presence of atomic sulfur on the surface. beilstein-journals.org

The adsorption behavior can be influenced by factors such as the molecular structure and the adsorption conditions. For example, studies on bithiophene have shown less dissociation compared to single thiophene molecules. beilstein-journals.org The C 1s core level spectrum can also provide insights. For instance, upon adsorption of methanethiol (B179389) on Au(111), the C 1s binding energy shifts from 285.5 eV in the multilayer to 284.7 eV for the chemisorbed species, indicating a change in the chemical environment of the carbon atom. dicp.ac.cn

S 2p Binding Energies for Thiophene Species on Gold Surfaces

| Sulfur Species | S 2p₃/₂ Binding Energy (eV) | Description | Reference |

|---|---|---|---|

| Thiophenic Sulfur (multilayer) | ~164.0-164.5 | Sulfur within the thiophene ring in a thick layer. | beilstein-journals.org |

| Thiophenic Sulfur (monolayer) | ~163.4 | Sulfur in the thiophene ring interacting with the gold surface. | beilstein-journals.org |

| Bound Thiolate | ~162.0 | Sulfur atom chemically bonded to the gold surface after S-C bond cleavage. | beilstein-journals.orgresearchgate.net |

| Atomic Sulfur | ~161.0 | Possibly atomic sulfur or molecules at a different adsorption site. | beilstein-journals.org |

Time-Resolved X-ray Absorption Spectroscopy for Transient Species Analysis

Time-resolved X-ray absorption spectroscopy (TRXAS) is a powerful technique for studying the dynamics of chemical reactions and identifying short-lived transient species. researchgate.netosti.govnih.gov This method combines the element-specificity of X-ray absorption with the high time resolution of pump-probe techniques, allowing for the tracking of electronic and structural changes during a reaction. researchgate.net

In the context of sulfur-containing molecules like this compound, TRXAS at the sulfur K-edge can provide unique insights into photochemical reactions. researchgate.netosti.gov Upon photoexcitation, molecules can enter excited states and undergo various processes such as bond cleavage, isomerization, and radical formation. osti.govuni-hamburg.de TRXAS can detect the formation of transient species by monitoring changes in the X-ray absorption spectrum as a function of time after an initial laser pulse (the pump). uni-hamburg.de

For example, studies on aromatic thiols have shown that upon UV irradiation, transient species such as radicals and thione isomers can be formed. nih.govosti.gov The X-ray absorption spectra of these transient species are distinct from that of the ground-state molecule, allowing for their identification and the study of their formation and decay kinetics. osti.govuni-hamburg.de Theoretical calculations are often used in conjunction with experimental data to assign the observed spectral features to specific transient structures. osti.gov This approach has been used to elucidate the regioselectivity of thione isomerization, which is explained by the nature of the resulting radical frontier orbitals. nih.govosti.gov

The high sensitivity of X-ray absorption spectra to the local chemical environment, including bond order, symmetry, and valence charge distribution, makes TRXAS a particularly useful tool for unraveling complex reaction pathways where multiple intermediates and products may be present. uni-hamburg.de

Mass Spectrometry (MS) in Derivative Identification

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. It is widely used for the identification and characterization of this compound and its derivatives. zsmu.edu.ua In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov

The mass spectrum of a compound provides its molecular weight from the molecular ion peak. For this compound, the molecular ion [M]⁺ appears at an m/z of 116. nih.gov For derivatives, the molecular ion peak will be shifted according to the mass of the substituent groups. For example, in the case of 2,5-dimethylthis compound, the molecular ion is observed at m/z 144. vulcanchem.com

Fragmentation patterns observed in the mass spectrum can provide valuable structural information. The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and how they are connected. For instance, the mass spectrum of 1,6,6aλ⁴-trithiapentalene shows characteristic losses of HS· (m/z 127) and CS (m/z 116). rsc.org

Different ionization techniques can be employed, such as Electron Ionization (EI) and Fast Atom Bombardment (FAB). FAB-MS is a soft ionization technique that is often used for the analysis of fragile or non-volatile molecules. In the analysis of 4-arylidenamino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol derivatives, FAB-MS spectra typically show a prominent [M+H]⁺ or [M+1]⁺ peak, which directly gives the molecular weight of the compound. tandfonline.comtandfonline.com

Mass Spectrometry Data for this compound and its Derivatives

| Compound | Ionization Method | m/z of Molecular Ion or [M+H]⁺ | Reference |

|---|---|---|---|

| This compound | EI | 116 | nih.gov |

| 2,5-dimethylthis compound | EI | 144 | vulcanchem.com |

| 4-[(4-fluorobenzylidene)amino]-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol | FAB⁺ | 319 | tandfonline.com |

| 4-[(3,4-dichlorobenzylidene)amino]-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol | FAB⁺ | 369 | tandfonline.comtandfonline.com |

| 4-[(4-dimethylamino-6-chlorobenzylidene)amino]-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol | FAB⁺ | 378 | tandfonline.com |

Computational Chemistry and Theoretical Modeling of Thiophene 3 Thiol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical behavior of thiophene (B33073) derivatives.

DFT calculations are widely used to explore the mechanisms of chemical reactions involving thiophene-containing molecules. These studies can map out the potential energy surface of a reaction, identifying intermediate structures, transition states, and the associated energy barriers. For instance, in the context of hydrodesulfurization (HDS), a crucial process in the petroleum industry, DFT has been employed to study the reaction pathways of thiophene over catalysts like MoS2 and γ-Mo2N. osti.govpku.edu.cn

These studies often consider two primary reaction routes: direct desulfurization (DDS) and hydrogenation (HYD). osti.gov In the DDS pathway, the carbon-sulfur bond is cleaved directly, while in the HYD pathway, the thiophene ring is first hydrogenated. DFT calculations help determine which pathway is more favorable under specific conditions by calculating the activation energies for each step. For example, on a γ-Mo2N(100) surface, the direct desulfurization pathway is dominant, with the initial hydrogenation of thiophene being the rate-determining step with a significant activation energy. pku.edu.cn The formation of a thiol group (-SH) and butadiene are identified as key intermediates. pku.edu.cn

The pyrolysis of thiophene has also been investigated using DFT to understand its thermal decomposition. acs.orgresearchgate.netacs.org These studies propose various reaction channels, including isomerization and bond cleavage, and calculate the energy barriers for each pathway. acs.org For example, one proposed pathway involves the isomerization of thiophene to but-1-en-3-yne-1-thiol. acs.org Such computational insights are vital for understanding and optimizing high-temperature industrial processes.

Table 1: Selected DFT-Calculated Parameters for Thiophene Reactions

| Reaction System | Pathway | Key Intermediate/Product | Activation Energy (kcal/mol) | Reference |

| Thiophene HDS on γ-Mo2N(100) | DDS | Thiol group (-SH), Butadiene | 1.69 eV (rate-determining step) | pku.edu.cn |

| Thiophene Pyrolysis | Isomerization | but-1-en-3-yne-1-thiol | 84.64 | acs.org |

| Thiophene Pyrolysis | Decomposition | CS + CH3C2H | 58.06 | acs.org |

| Thiophene Pyrolysis | Decomposition | H2S + C4H2 | 85.76 | acs.org |

Note: Activation energies are highly dependent on the computational method and model system used.

Frontier molecular orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity; a smaller gap generally suggests higher reactivity. nih.govtandfonline.com

For thiophene derivatives, FMO analysis helps in understanding their interactions in various chemical environments. researchgate.netmdpi.comresearchgate.net For instance, in the context of antioxidant activity, the HOMO energy can indicate the molecule's capacity to scavenge free radicals. nih.govacs.org A higher HOMO energy suggests a greater tendency to donate an electron. acs.org

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. These include:

Chemical Potential (μ): Measures the escaping tendency of electrons. researchgate.netacs.org

Chemical Hardness (η): Represents the resistance to change in electron distribution. researchgate.netacs.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.comresearchgate.net

These descriptors are valuable for comparing the reactivity of different thiophene derivatives and for predicting their behavior in reactions. mdpi.comacs.org For example, a satisfactory linear correlation has been found between the experimental electrophilicity parameter (E) of some thiophenes and their theoretically calculated global electrophilicity index (ω). acs.orgnih.gov

Table 2: Frontier Molecular Orbital Energies and Global Reactivity Descriptors for a Generic Thiophene Derivative (Illustrative Values)

| Parameter | Symbol | Formula | Typical Value Range (eV) |

| HOMO Energy | EHOMO | - | -6 to -8 |

| LUMO Energy | ELUMO | - | -1 to -3 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 3 to 7 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3 to -5 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.5 to 3.5 |

| Electrophilicity Index | ω | μ² / (2η) | 1 to 4 |

Note: These are illustrative value ranges and can vary significantly based on the specific thiophene derivative and the computational method.

The interaction of thiophene and its derivatives with metal surfaces and centers is crucial for applications in catalysis and molecular electronics. Quantum chemical calculations can model these interactions, providing insights into the nature of bonding, charge transfer, and the geometric arrangement of the molecule on the metal surface. aip.orgresearchgate.net

Studies have shown that the interaction strength and nature depend on both the metal and the orientation of the thiophene ring. aip.org For example, strong covalent bonds can form between the sulfur and carbon atoms of the thiophene ring and transition metals like vanadium and chromium, leading to significant changes in the thiophene's electronic structure and a loss of aromaticity. aip.org In contrast, interactions with metals like copper and gold are generally weaker. aip.org

DFT calculations, including van der Waals (vdW) interactions, are used to investigate the adsorption energies, adsorption heights, and electronic density differences upon adsorption. researchgate.net These calculations can reveal how doping a metal surface, for instance, with platinum or rhodium atoms, can enhance the binding of thiophene molecules. researchgate.net Bader charge analysis can quantify the charge transfer between the metal surface and the adsorbed molecule. researchgate.net

Analysis of Frontier Orbitals and Reactivity Prediction

Molecular Dynamics Simulations of Thiophene-Thiol-Containing Assemblies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach is particularly useful for investigating the behavior of large systems, such as self-assembled monolayers (SAMs) or polymer assemblies containing thiophene-thiol units. nsf.govresearchgate.netresearchgate.net

MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of these assemblies. For example, simulations of alkanethiol SAMs on gold surfaces have shed light on the formation mechanism, including the tilt angle of the alkyl chains and the packing arrangement. researchgate.netresearchgate.net In the context of polymer electrolytes, MD simulations have been used to calculate properties like ionic mobility and salt dissociation energy in polythiophene derivatives containing thiol groups, which is crucial for designing materials with improved ionic conductivity.

By tracking the mean squared displacement (MSD) of ions in the simulation, their mobility can be determined. The potential of mean force (PMF) calculations can be used to understand the energy landscape of ion dissociation. These simulations offer a molecular-level understanding that can guide the design of new materials with desired properties. nih.gov

Prediction of Pharmacological Activity through Computational Tools (e.g., PASS Online)

Computational tools play an increasingly important role in the early stages of drug discovery by predicting the potential biological activities of chemical compounds. One such tool is the Prediction of Activity Spectra for Substances (PASS) Online service. auctoresonline.org PASS predicts a wide range of pharmacological effects and biological activities based on the structural formula of a compound, comparing it to a large database of known biologically active substances. auctoresonline.org

For a molecule like thiophene-3-thiol, PASS can generate a predicted biological activity spectrum, indicating the probability of the compound exhibiting certain activities. The results are presented as a list of potential activities with two probabilities: Pa (probability to be active) and Pi (probability to be inactive). These predictions can help in identifying promising lead compounds for further experimental investigation. While these predictions are not a substitute for experimental testing, they can significantly streamline the drug discovery process by prioritizing compounds with a higher likelihood of desired therapeutic effects. auctoresonline.org

Structure-Reactivity Relationships Derived from Theoretical Calculations

By systematically studying a series of related thiophene derivatives, theoretical calculations can establish quantitative structure-activity relationships (QSAR) and structure-reactivity relationships. These relationships correlate specific structural or electronic features of the molecules with their observed activities or reactivities. acs.orgmdpi.com

For example, DFT calculations can be used to compute various molecular descriptors, such as electronic chemical potential (μ) and chemical hardness (η), for a series of thiophenes. acs.orgnih.gov These descriptors can then be correlated with experimentally determined reactivity parameters. A strong correlation between a calculated descriptor and an experimental observable allows for the prediction of that property for new, un-synthesized molecules. acs.org This approach has been successfully used to predict the electrophilicity parameters of substituted thiophenes. acs.orgnih.gov

Furthermore, theoretical studies can elucidate the impact of substituent groups on the electronic properties and reactivity of the thiophene ring. mdpi.com For instance, electron-donating or electron-withdrawing groups can significantly alter the HOMO-LUMO gap and the charge distribution within the molecule, thereby influencing its chemical behavior. acs.org This understanding is fundamental for the rational design of new thiophene-based materials and molecules with tailored properties.

Applications of Thiophene 3 Thiol in Advanced Materials Science

Organic Electronics and Optoelectronic Materials

The electronic and optical properties of Thiophene-3-thiol and its derivatives have been harnessed to create new materials for electronic and optoelectronic devices. The presence of the thiophene (B33073) ring provides a platform for π-conjugation, which is essential for charge transport, while the thiol group offers a versatile handle for chemical modification and surface anchoring.

This compound serves as a key precursor in the synthesis of larger, more complex π-conjugated systems utilized in organic electronic devices. One notable application is its use in the preparation of thieno[3,2-b]thiophene (B52689), a fused bicyclic aromatic compound that is a fundamental building block for organic semiconductors. The fusion of two thiophene rings results in a more planar and rigid molecular structure compared to single thiophene rings linked by a single bond. encyclopedia.pubacgpubs.org This increased planarity enhances the intermolecular π-π stacking and improves charge carrier mobility, a critical factor for the performance of organic field-effect transistors (OFETs) and other electronic devices. acgpubs.org

The synthesis of thieno[3,2-b]thiophene can be achieved from this compound through a two-step process involving the reaction of its thiolate with 2,2-diethoxyethylbromide, followed by an acid-catalyzed cyclization. encyclopedia.pub The resulting thieno[3,2-b]thiophene unit can then be incorporated into polymers and small molecules, where it contributes to the material's electronic properties. For instance, polymers containing thieno[3,2-b]thiophene have demonstrated excellent performance in OFETs and organic photovoltaic (OPV) devices. researchgate.net The electron-rich nature of the thieno[3,2-b]thiophene moiety makes it a desirable component in the design of donor materials for organic solar cells and stable semiconductors for transistors. acgpubs.orgresearchgate.net

The electronic properties of these π-conjugated systems can be further tuned by introducing various functional groups. The table below summarizes the impact of different substituents on the electronic properties of thieno[3,2-b]thiophene-based polymers.

| Substituent Group | Effect on Oxidation Potential | Effect on Band Gap | Reference |

| Dimethylaminophenyl | Lowest oxidation potential (0.97 V) | 1.86 - 2.46 eV | acs.org |

| Methoxyphenyl | Low oxidation potential (0.75 V for copolymer) | Lowest optical band gap (1.99 eV) | acs.org |

| Nitrophenyl | --- | Most red-shifted absorbance, lowest optical band gap (2.92 eV for monomer) | acs.org |

Table 1: Impact of Substituents on the Electronic Properties of Thieno[3,2-b]thiophene-based Polymers

This compound derivatives have shown promise in enhancing the performance of organic solar cells, particularly in the emerging field of perovskite solar cells (PSCs). While not typically used as the primary light-absorbing material, its derivatives can act as crucial additives that improve the efficiency and stability of the solar cell.

A notable example is the use of 3-thiophenemalonic acid (3-TMA), a derivative of this compound, as an additive in the perovskite active layer. nih.govacs.org The 3-TMA molecule possesses both a thiol group and carboxylic acid functionalities. These groups can interact with the lead iodide (PbI2) precursor, one of the components of the perovskite material, to control the crystallization process of the perovskite film. nih.gov This controlled crystallization leads to a higher quality perovskite layer with fewer defects, such as pinholes and grain boundaries, which are detrimental to the solar cell's performance. nih.govacs.org

The addition of 3-TMA has been shown to significantly improve the power conversion efficiency (PCE) of inverted organic-inorganic halide perovskite solar cells. In one study, the inclusion of 3-TMA increased the PCE from 14.9% to 16.5%. nih.gov This improvement is attributed to a reduction in trap-assisted nonradiative recombination, which is a major loss mechanism in PSCs. nih.govacs.org The thiol and carboxyl groups of 3-TMA are believed to passivate uncoordinated lead ions (Pb2+), which act as trap states for charge carriers. nih.govacs.org

The following table summarizes the photovoltaic parameters of perovskite solar cells with and without the 3-TMA additive, demonstrating the positive impact of the this compound derivative.

| Device Configuration | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) | Power Conversion Efficiency (PCE) | Reference |

| Without 3-TMA | Not specified | Not specified | Not specified | 14.9% | nih.gov |

| With 3-TMA | Not specified | Not specified | Not specified | 16.5% | nih.gov |

Table 2: Photovoltaic Performance of Perovskite Solar Cells with and without 3-Thiophenemalonic Acid (3-TMA) Additive

The unique chemical reactivity of the thiol group, combined with the fluorescent properties of the thiophene moiety, makes this compound an attractive building block for the development of chemical and fluorescent sensors. mdpi.comnih.gov These sensors are designed to detect specific analytes, such as metal ions or biologically important molecules, through a change in their optical properties, such as color or fluorescence intensity. rsc.org

The design of such sensors often involves a "turn-on" or "turn-off" mechanism. In a "turn-on" sensor, the fluorescence is initially quenched and is restored upon interaction with the target analyte. Conversely, a "turn-off" sensor exhibits strong initial fluorescence that is quenched upon analyte binding. The thiol group of this compound can act as a recognition site for various analytes. For example, it can bind to soft metal ions like mercury (Hg2+) or serve as a nucleophile in reactions with specific organic molecules. acs.org

One strategy for designing fluorescent probes for thiols involves the use of a fluorophore whose emission is quenched by a reactive group. When a thiol-containing analyte reacts with this group, the quenching is reversed, and fluorescence is restored. mdpi.com In a relevant study, researchers incorporated a thiophene moiety into an acrylate-based sensing group to create a fluorescent probe that is selective for cysteine (Cys), an important amino acid. mdpi.com The introduction of the thiophene ring was found to enhance the specificity of the probe for Cys over other biologically relevant thiols like glutathione (B108866) (GSH). mdpi.com This demonstrates the potential of using the this compound scaffold to fine-tune the selectivity and sensitivity of fluorescent sensors.

The general mechanism for many fluorescent thiol probes involves the reaction of the thiol with an electrophilic center in the probe molecule, leading to a change in the electronic structure of the fluorophore and a corresponding change in its fluorescence. rsc.orgscienceopen.com The electron-donating nature of the thiophene ring can also play a role in modulating the photophysical properties of the sensor molecule.

Components in Organic Solar Cells

Polymeric Materials Engineering

In the realm of polymeric materials engineering, this compound offers a versatile platform for creating functional polymers with tailored properties. Its ability to be incorporated into polymer backbones and its reactive thiol group enable both the synthesis of novel conjugated polymers and the post-polymerization modification of existing materials.

Polythiophenes are a well-established class of conjugated polymers used in a variety of organic electronic applications. The properties of polythiophenes can be significantly altered by introducing functional groups onto the thiophene monomer before polymerization. The incorporation of this compound into a polythiophene chain would introduce a pendant thiol group, which can have several beneficial effects.

The thiol group can influence the polymer's solubility, morphology, and electronic properties. For example, the presence of thiol groups can enhance the interaction of the polymer with certain substrates or nanoparticles, which is advantageous for the fabrication of composite materials and devices. The thiol group can also participate in intermolecular hydrogen bonding, which can affect the packing of the polymer chains in the solid state and, consequently, the charge transport properties.

Furthermore, the pendant thiol groups on a polythiophene backbone serve as reactive sites for post-polymerization modification. This allows for the attachment of a wide range of other functional molecules, providing a route to highly specialized materials. For instance, biomolecules could be attached for the development of biosensors, or other chromophores could be grafted to tune the optical properties of the polymer.

The thiol group of this compound is particularly well-suited for "click" chemistry reactions, such as the thiol-ene reaction. Thiol-ene chemistry is a highly efficient and versatile method for forming carbon-sulfur bonds through the reaction of a thiol with an alkene (an "ene"). rsc.org This reaction can be initiated by either UV light or a radical initiator and proceeds with high yield and selectivity. rsc.org

When this compound is incorporated as a monomer or a functional additive into a polymer film containing alkene groups, the thiol-ene reaction can be used to crosslink the polymer chains. This crosslinking process transforms a soluble, processable polymer into a robust, insoluble network. The degree of crosslinking can be precisely controlled by the concentration of this compound and the reaction conditions, allowing for the fine-tuning of the mechanical and thermal properties of the polymer film.

For example, this approach can be used to improve the solvent resistance and thermal stability of polymer films used in organic electronic devices. The ability to pattern the crosslinking using a photomask also opens up possibilities for the fabrication of micro- and nanostructures. The thiol-ene reaction is also compatible with a wide range of functional groups, making it a powerful tool for creating multifunctional polymer films with tailored physical properties.

Functionalization of Polythiophenes and Related Conjugated Polymers

Supramolecular Chemistry and Self-Assembly

This compound and its derivatives are of significant interest in the field of supramolecular chemistry due to their ability to form organized structures through non-covalent interactions. This self-assembly behavior is pivotal for the bottom-up fabrication of functional nanomaterials.

Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces (e.g., Gold)

The thiol group in this compound provides a strong anchoring point to metal surfaces, particularly gold, leading to the formation of highly ordered self-assembled monolayers (SAMs). surfacesciencelab.comacs.org These SAMs are created by the spontaneous adsorption of molecules from a solution onto the substrate. researchgate.net The sulfur atom of the thiol group forms a strong covalent bond with the gold surface, while the thiophene rings are exposed at the periphery of the monolayer. surfacesciencelab.comacs.org

The structure and properties of these SAMs can be tailored by modifying the molecular structure. For instance, studies on ω-(3-thienyl)alkanethiols, which consist of a thiophene head group, an alkyl chain of varying length, and a thiol tail group, have demonstrated the formation of densely packed and well-ordered monolayers on gold surfaces. surfacesciencelab.comacs.org The orientation of the molecules within the SAM can change during the growth process, transitioning from a "lying-down" to a "standing-up" configuration. researchgate.net

The table below summarizes key findings from a study on ω-(3-thienyl)alkanethiols on gold:

| Compound | Alkyl Chain Length (n) | Monolayer Thickness (Å) | Tilt Angle (°) | Thermal Stability |

| 2-(3-thienyl)ethanethiol | 2 | 6.7 | 42 | Stable up to 100 °C, desorbs/decomposes at 150 °C. acs.org |

| 6-(3-thienyl)hexanethiol | 6 | 10.7 | 41 | Stable up to 100 °C, desorbs/decomposes at 150 °C. acs.org |

| 12-(3-thienyl)dodecanethiol | 12 | 17.9 | 35 | Stable up to 100 °C, desorbs/decomposes at 150 °C. acs.org |

These thiophene-terminated SAMs can potentially be polymerized or oligomerized, opening up possibilities for creating novel functional surfaces. surfacesciencelab.com The ability to control the orientation and packing of these molecules is crucial for applications in molecular electronics and sensor technology. researchgate.net

Integration into Polymeric Networks and Hybrid Materials

This compound and its derivatives can be incorporated into polymeric networks and hybrid materials, leading to materials with tailored properties. pattonresearchgroup.com The thiol group can participate in "click" chemistry reactions, such as thiol-ene and thiol-isocyanate reactions, allowing for the efficient and rapid formation of functional polymers and surfaces. pattonresearchgroup.com

These hybrid materials can combine the properties of both organic and inorganic components. For example, hybrid organic-inorganic porous materials can be synthesized using polyhedral oligomeric silsesquioxanes (POSS) precursors through thiol-ene "click" chemistry. researchgate.net This method allows for the creation of nanostructured materials with tunable macroporous features and physical properties. researchgate.net

The integration of thiophene derivatives into these networks can impart desirable electronic and optical properties. For instance, hybrid gold-nanoparticle-cored conjugated thiophene dendrimers have been synthesized, which exhibit interesting energy-transfer properties. pattonresearchgroup.com The development of such hybrid materials opens up avenues for applications in catalysis, electronics, and sensor technology. researchgate.netbsz-bw.de

Energy Storage Systems: Lithium-Sulfur Batteries

Thiophene-based materials are being explored for their potential to enhance the performance of lithium-sulfur (Li-S) batteries, a promising next-generation energy storage technology. researchgate.net One of the major challenges in Li-S batteries is the "shuttle effect" of polysulfides, which leads to capacity fading. researchgate.netnih.gov

Organosulfur polymers derived from this compound, such as poly(4-(thiophene-3-yl)benzenethiol) (PTBT), have shown promise in addressing this issue. nih.govchemrxiv.org In these materials, the polythiophene backbone provides a highly conductive framework, while the thiol groups can copolymerize with sulfur. nih.gov This covalent bonding of sulfur within the polymer matrix helps to suppress the dissolution of polysulfides into the electrolyte, thereby improving the cycling stability of the battery. nih.govacs.org

A study on a binder- and carbon additive-free organosulfur cathode based on PTBT demonstrated a reversible capacity of around 870 mAh g⁻¹ at 0.1 C and improved cycling performance compared to a physically mixed cathode. nih.gov Operando X-ray imaging confirmed the suppression of the polysulfide shuttle effect. nih.gov

The table below highlights the improved performance of a Li-S battery using a sulfur-poly(3-hexylthiophene) copolymer cathode compared to a simple mixture:

| Cathode Material | Initial Discharge Capacity (mAh g⁻¹) | Capacity after 100 cycles at 0.5C (mAh g⁻¹) |

| Sulfur-P3HT copolymer | >1000 | 799 |

| Sulfur & P3HT mixture | >1000 | 544 |

The enhanced performance is attributed to the homogeneous incorporation of the conductive polymer into the sulfur matrix through covalent bonding. acs.org

Development of Novel Lubricants and Anti-Corrosion Agents

The unique chemical properties of this compound and its derivatives make them suitable candidates for the development of advanced lubricants and anti-corrosion agents.

Thiol compounds, in general, are known to form protective films on metal surfaces, inhibiting corrosion. google.com The sulfur atom in the thiol group can strongly adsorb onto metal surfaces, creating a barrier that prevents the interaction of the metal with corrosive agents. researchgate.net Thiophene derivatives have been shown to be effective corrosion inhibitors for steel in acidic environments. researchgate.net The inhibition efficiency is dependent on the concentration of the inhibitor and the molecular structure. researchgate.net

In the realm of lubricants, furan- and thiophene-containing compounds are being investigated as potential bio-based lubricant base oils. osti.gov The presence of the thiol group can promote the catalytic synthesis of high-performance lubricant base oils from biomass-derived precursors. osti.gov These bio-based lubricants could offer a more sustainable alternative to petroleum-derived products.

Research has shown that the adsorption of five-membered aromatic heterocycles like thiophene on metal surfaces plays a significant role in corrosion inhibition. researchgate.net The effectiveness of these compounds can be further enhanced by introducing other functional groups into the molecule. researchgate.net

Medicinal Chemistry and Drug Discovery Applications of Thiophene 3 Thiol Derivatives

Thiophene-3-thiol as a Privileged Pharmacophore in Drug Design